COX-2-IN-40

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

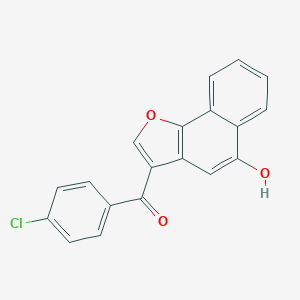

分子式 |

C19H11ClO3 |

|---|---|

分子量 |

322.7g/mol |

IUPAC 名称 |

(4-chlorophenyl)-(5-hydroxybenzo[g][1]benzofuran-3-yl)methanone |

InChI |

InChI=1S/C19H11ClO3/c20-12-7-5-11(6-8-12)18(22)16-10-23-19-14-4-2-1-3-13(14)17(21)9-15(16)19/h1-10,21H |

InChI 键 |

DHFMPIJITCFEFT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC3=C2OC=C3C(=O)C4=CC=C(C=C4)Cl)O |

规范 SMILES |

C1=CC=C2C(=C1)C(=CC3=C2OC=C3C(=O)C4=CC=C(C=C4)Cl)O |

产品来源 |

United States |

Foundational & Exploratory

COX-2-IN-40 synthesis and chemical properties

Disclaimer: This document is a technical guide compiled from available chemical supplier data and general scientific literature. The original research publication detailing the synthesis and comprehensive biological evaluation of COX-2-IN-40 (CAS 444790-64-1) could not be located through extensive searches. Therefore, the experimental protocols are based on established methodologies for similar compounds and should be considered illustrative.

Introduction

This compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. Its chemical name is (4-Chlorophenyl)(5-hydroxynaphtho[1,2-d]thiazol-2-yl)methanone. This guide provides an overview of its synthesis, chemical properties, and known biological activity, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

The known chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (4-chlorophenyl)(5-hydroxynaphtho[1,2-d]thiazol-2-yl)methanone | Inferred from structure |

| CAS Number | 444790-64-1 | Commercial Supplier |

| Molecular Formula | C₁₈H₁₀ClNO₂S | Calculated |

| Molecular Weight | 339.8 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in DMSO | Commercial Supplier |

Synthesis

While the specific, originally published synthesis of this compound is not available, a plausible synthetic route can be proposed based on established methods for the formation of 2-aroylnaphthothiazoles. A potential two-step synthesis is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Illustrative Experimental Protocol (Based on General Methods)

Step 1: Synthesis of 2-amino-5-hydroxynaphtho[1,2-d]thiazole

-

To a solution of 1-amino-4-naphthol (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Slowly add a solution of iodine (1 equivalent) in ethanol to the mixture while stirring.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., sodium thiosulfate followed by sodium bicarbonate) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain the crude 2-amino-5-hydroxynaphtho[1,2-d]thiazole.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of (4-Chlorophenyl)(5-hydroxynaphtho[1,2-d]thiazol-2-yl)methanone (this compound)

-

Suspend 2-amino-5-hydroxynaphtho[1,2-d]thiazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine).

-

Cool the mixture in an ice bath and slowly add 4-chlorobenzoyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Biological Activity

This compound is an inhibitor of the COX-2 enzyme. The primary reported biological activity data is its half-maximal inhibitory concentration (IC₅₀).

| Target | IC₅₀ (μM) | Assay Type | Source |

| COX-2 | 14.86 | In vitro enzyme assay | Commercial Supplier |

Mechanism of Action and Signaling Pathway

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, this compound is expected to reduce the production of these pro-inflammatory prostaglandins without significantly affecting the housekeeping functions of the constitutively expressed COX-1 isoform.

Caption: General COX-2 signaling pathway.

Illustrative Experimental Protocol for COX-2 Inhibition Assay

This protocol is a general representation of an in vitro COX-2 inhibition assay.

-

Enzyme and Substrate Preparation:

-

Prepare a solution of purified human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

-

Prepare a solution of arachidonic acid (substrate) in an appropriate solvent.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the COX-2 enzyme solution to each well.

-

Add the different concentrations of this compound (and a vehicle control, DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

-

Allow the reaction to proceed for a set time (e.g., 10 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding a quenching solution.

-

Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a selective inhibitor of the COX-2 enzyme with a reported IC₅₀ in the micromolar range. Its naphthothiazole core represents a chemical scaffold of interest in the development of anti-inflammatory agents. Further research would be necessary to fully elucidate its pharmacological profile, including its selectivity against COX-1, in vivo efficacy, pharmacokinetic properties, and safety profile. The lack of a primary research publication limits a more in-depth analysis at this time.

The Biological Activity and Molecular Targets of COX-2 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity and molecular targets of Cyclooxygenase-2 (COX-2) inhibitors. Given the absence of publicly available data for a specific compound designated "COX-2-IN-40," this document will focus on the well-characterized and clinically significant COX-2 inhibitor, Celecoxib , as a representative agent of this class. The principles, targets, and experimental methodologies described herein are broadly applicable to the study and development of novel COX-2 inhibitors.

Core Biological Activity and Primary Targets

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the COX-2 enzyme.[1] The primary mechanism of action of Celecoxib and other coxibs is the reversible and selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever.[3] Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, the selectivity of Celecoxib for COX-2 is thought to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[1]

The selectivity of Celecoxib for COX-2 over COX-1 is significant, with reports indicating it is approximately 10-20 times more selective for COX-2. This selectivity is attributed to its polar sulfonamide side chain, which binds to a hydrophilic side pocket region present in the active site of COX-2 but not COX-1.

Beyond its primary target, Celecoxib has been shown to exert anti-cancer effects through various mechanisms, including binding to cadherin-11 (CDH11) and inhibiting the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biological activity of Celecoxib.

| Parameter | Value | Enzyme/Cell Line | Assay Conditions | Reference |

| IC₅₀ | 40 nM | Recombinant Human COX-2 | Sf9 insect cells | |

| IC₅₀ | 15 µM | Recombinant Human COX-1 | Sf9 insect cells | |

| IC₅₀ | 32.86 µM | HNE1 (Nasopharyngeal Carcinoma) | MTT Assay | |

| IC₅₀ | 61.31 µM | CNE1-LMP1 (Nasopharyngeal Carcinoma) | MTT Assay | |

| ED₅₀ (Acute Inflammation) | 7.1 mg/kg | Rat | Carrageenan edema assay | |

| ED₅₀ (Chronic Inflammation) | 0.37 mg/kg/day | Rat | Adjuvant arthritis model | |

| ED₅₀ (Analgesia) | 34.5 mg/kg | Rat | Hargreaves hyperalgesia model |

Signaling Pathways Modulated by Celecoxib

Celecoxib's biological activity extends beyond the simple inhibition of prostaglandin synthesis. It modulates several key signaling pathways implicated in inflammation, cancer, and cellular homeostasis.

Prostaglandin Synthesis Pathway

The primary and most well-understood pathway affected by Celecoxib is the prostaglandin synthesis pathway. By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. This leads to a reduction in the production of pro-inflammatory prostaglandins like PGE2.

Figure 1: Inhibition of the Prostaglandin Synthesis Pathway by Celecoxib.

Apoptosis and Cell Cycle Regulation

In the context of cancer, Celecoxib has been shown to induce apoptosis and arrest the cell cycle through both COX-2 dependent and independent mechanisms. These effects are associated with the modulation of key regulatory proteins.

-

Induction of Apoptosis: Celecoxib can activate pro-apoptotic molecules such as Caspase-3 and Caspase-9, and inhibit anti-apoptotic proteins like PDK1 and its downstream target AKT1.

-

Cell Cycle Arrest: The drug can increase the expression of cell cycle inhibitors like CDKN1A/p21 and CDKN1B/p27, while decreasing the expression of cyclins such as CCNA1, CCNB1, and CCND1.

Figure 2: Celecoxib's Modulation of Apoptosis and Cell Cycle Pathways.

Angiogenesis Inhibition

Celecoxib can also inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. This is achieved by decreasing the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9).

Figure 3: Inhibition of Angiogenesis by Celecoxib.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of COX-2 inhibitors like Celecoxib.

COX-2 Enzymatic Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human COX-2.

Principle: The assay is based on the detection of the peroxidase activity of COX-2, which generates a fluorescent product from a probe in the presence of arachidonic acid.

Materials:

-

Recombinant Human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

Celecoxib (as a positive control)

-

Test compound

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and Celecoxib to the desired concentrations in assay buffer.

-

Reaction Setup:

-

Add 80 µL of the Reaction Mix (containing Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme) to each well of the 96-well plate.

-

Add 10 µL of the diluted test compound or control (Celecoxib, vehicle) to the respective wells.

-

Incubate the plate at 25°C for 10 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to each well.

-

-

Measurement:

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Figure 4: Experimental Workflow for COX-2 Enzymatic Assay.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., HNE1, CNE1-LMP1)

-

Complete cell culture medium

-

Test compound (Celecoxib)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Spectrophotometric microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

-

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify changes in the expression of key proteins involved in apoptosis.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Materials:

-

Cell line of interest

-

Test compound (Celecoxib)

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin) to compare protein levels between different samples. Look for changes in the levels of full-length and cleaved forms of apoptosis-related proteins.

-

This guide provides a foundational understanding of the biological activities and molecular targets of COX-2 inhibitors, with a focus on Celecoxib as a representative molecule. The experimental protocols outlined are standard methods for the characterization of such compounds and can be adapted for the investigation of new chemical entities in drug discovery and development.

References

Unraveling the Role of Selective COX-2 Inhibitors in Chronic Pain Research: A Technical Guide

Disclaimer: The compound "COX-2-IN-40" is not referenced in the available scientific literature. This guide provides a comprehensive overview of selective cyclooxygenase-2 (COX-2) inhibitors as a class of compounds investigated for chronic pain management, with specific data provided for representative molecules where available. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Selective COX-2 inhibitors are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) that specifically target the cyclooxygenase-2 enzyme.[1][2] COX-2 is an inducible enzyme, meaning its expression increases significantly in response to inflammatory stimuli, such as cytokines and mitogens.[3] In contrast, the COX-1 isoform is constitutively expressed in many tissues and plays a role in physiological functions like protecting the gastrointestinal lining and mediating platelet aggregation.[4][5]

By selectively inhibiting COX-2, these compounds reduce the production of prostaglandins (specifically PGH2, a precursor to other prostanoids) at sites of inflammation, thereby alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Signaling Pathway of COX-2 in Inflammation and Pain

The following diagram illustrates the canonical signaling pathway leading to pain and inflammation that is targeted by selective COX-2 inhibitors.

Quantitative Data on COX-2 Inhibitor Activity

The efficacy and selectivity of COX-2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for COX-2. A higher SI indicates greater selectivity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | 24.3 | 0.06 | 405 | |

| Compound | >100 | 0.077 | 1298 | |

| Compound 4e | - | 2.35 ± 0.04 | - | |

| Compound 9h | - | 2.422 ± 0.10 | - | |

| Compound 9i | - | 3.34 ± 0.05 | - | |

| Indomethacin | - | 0.026 | - |

Experimental Protocols

The evaluation of novel selective COX-2 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, anti-inflammatory activity, and safety profile.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of a test compound for both COX isoforms.

Methodology:

-

Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are commonly used.

-

Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) into a colored product, measured spectrophotometrically.

-

Procedure:

-

The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

-

Arachidonic acid is added to initiate the cyclooxygenase reaction.

-

The peroxidase substrate is added, and the rate of color development is monitored over time.

-

The percentage of inhibition is calculated relative to a vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.

-

In Vitro Anti-Inflammatory Activity in Cell Culture

Objective: To assess the ability of a compound to inhibit the production of inflammatory mediators in a cellular context.

Methodology:

-

Cell Line: RAW 264.7 murine macrophage cells are frequently used.

-

Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response and upregulate COX-2 expression.

-

Procedure:

-

RAW 264.7 cells are seeded in culture plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compound.

-

LPS is added to the culture medium to stimulate the cells.

-

After a defined incubation period, the supernatant is collected.

-

The concentration of nitric oxide (NO), a pro-inflammatory mediator, is quantified using the Griess reagent.

-

The IC50 for NO production inhibition is calculated.

-

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical workflow for the initial in vitro screening of a potential COX-2 inhibitor.

Preclinical In Vivo Models for Chronic Pain

Animal models are crucial for evaluating the analgesic efficacy of COX-2 inhibitors in a more complex biological system.

Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory and analgesic effects of a compound.

Methodology:

-

Animal Model: Typically rats or mice.

-

Procedure:

-

A baseline measurement of the animal's paw volume is taken.

-

The test compound or vehicle is administered orally or via another appropriate route.

-

After a set period, a solution of carrageenan is injected into the plantar surface of the paw to induce localized inflammation and edema.

-

Paw volume is measured at various time points post-carrageenan injection.

-

The percentage of edema inhibition is calculated by comparing the paw volume in the treated group to the vehicle control group.

-

Concluding Remarks

The development of selective COX-2 inhibitors represented a significant advancement in pain and inflammation management. While cardiovascular risks have been a concern for this class of drugs, ongoing research focuses on developing new chemical entities with improved safety profiles. The methodologies and pathways described in this guide form the foundational framework for the preclinical evaluation of novel COX-2 inhibitors for their potential therapeutic use in chronic pain.

References

- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

A Technical Guide to the Role of Cyclooxygenase-2 (COX-2) Inhibitors in Prostaglandin Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "COX-2-IN-40" could not be identified in the public scientific literature. This guide provides a comprehensive technical overview of the role of Cyclooxygenase-2 (COX-2) inhibitors in prostaglandin synthesis, using data from well-characterized inhibitors as examples. The methodologies and data presentation herein serve as a framework for the evaluation of novel COX-2 inhibitors like this compound.

Executive Summary

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for converting arachidonic acid into prostanoids, a class of potent lipid mediators that includes prostaglandins.[1] Two primary isoforms exist: COX-1 and COX-2.[2] COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1][3] In contrast, the COX-2 isoform is typically induced by pro-inflammatory stimuli like cytokines and growth factors, and its expression is elevated at sites of inflammation.

The therapeutic anti-inflammatory and analgesic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal complications, are linked to the inhibition of COX-1. This understanding spurred the development of selective COX-2 inhibitors (coxibs), designed to provide anti-inflammatory relief with an improved gastrointestinal safety profile compared to traditional non-selective NSAIDs. This guide details the biochemical pathway of prostaglandin synthesis, the mechanism of COX-2 inhibition, standard experimental protocols for inhibitor characterization, and quantitative data for representative compounds.

The Prostaglandin Synthesis Pathway and Role of COX-2

Prostaglandin synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate Prostaglandin G2 (PGG2) and subsequently reduced to Prostaglandin H2 (PGH2) by the bifunctional COX enzyme. PGH2 serves as the common precursor for various prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), through the action of specific downstream isomerases and synthases.

Under inflammatory conditions, the upregulation of COX-2 leads to a surge in prostaglandin production. These prostaglandins are key mediators of inflammation, sensitizing peripheral nociceptors to cause pain, inducing fever, and increasing vascular permeability. Selective inhibition of COX-2 is therefore a key therapeutic strategy to reduce inflammation and pain while sparing the physiological functions of COX-1.

References

The Discovery and Development of Novel COX-2 Inhibitors: A Technical Guide

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in anti-inflammatory therapy. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the core scientific principles, experimental methodologies, and key data in the ongoing quest for safer and more effective COX-2 inhibitors.

Introduction: The Rationale for COX-2 Selectivity

For over a century, non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin have been a mainstay for treating pain and inflammation.[1] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical for converting arachidonic acid into prostaglandins (PGs).[1][2] However, this inhibition is a double-edged sword.

The discovery of two distinct COX isoforms revolutionized the field.[2]

-

COX-1 is a constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastrointestinal (GI) tract and mediate platelet aggregation.[2]

-

COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and cytokines, leading to the production of prostaglandins that mediate inflammation and pain.

This distinction led to the "COX-2 hypothesis": a selective inhibitor of COX-2 could provide potent anti-inflammatory and analgesic effects without the GI toxicity associated with the non-selective inhibition of COX-1 by traditional NSAIDs. This spurred a rapid and intense research effort, culminating in the development of the first rationally designed selective COX-2 inhibitors, known as "coxibs," such as celecoxib and rofecoxib, in the late 1990s. While these drugs demonstrated improved GI safety, long-term use revealed unforeseen cardiovascular risks, leading to the withdrawal of some from the market and prompting a new wave of research focused on developing next-generation inhibitors with superior safety profiles.

The COX-2 Signaling Pathway in Inflammation

The activation of the COX-2 pathway is a central event in the inflammatory cascade. In response to pro-inflammatory signals like cytokines (e.g., TNF-α, IL-6) and growth factors, cellular signaling pathways, often involving NF-κB, are activated. This leads to the transcriptional upregulation of the PTGS2 gene, resulting in the de novo synthesis of the COX-2 enzyme.

Once expressed, COX-2 catalyzes the conversion of arachidonic acid, released from the cell membrane by phospholipases, into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then rapidly converted by specific isomerases, such as prostaglandin E synthase (PGES), into various biologically active prostanoids. Prostaglandin E2 (PGE2) is the main product derived from COX-2 activation and is a key mediator of inflammation, promoting vasodilation, increasing vascular permeability, and sensitizing nociceptors, which contributes to the classic signs of inflammation: redness, swelling, heat, and pain.

References

Unraveling COX-2-IN-40: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the cyclooxygenase-2 (COX-2) inhibitor, COX-2-IN-40, with the Chemical Abstracts Service (CAS) number 444790-64-1. While publicly available, peer-reviewed data on this compound is limited, this document consolidates the known information and provides a broader context of selective COX-2 inhibition for research applications.

Core Compound Properties

This compound, also identified as compound 17 in some commercial contexts, is a selective inhibitor of the COX-2 enzyme.[1][2][3] The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 444790-64-1 | [1][2] |

| Molecular Formula | C₁₉H₁₁ClO | |

| Molecular Weight | 322.74 g/mol | |

| Biological Activity | IC₅₀ for COX-2: 14.86 μM | |

| Therapeutic Potential | Chronic Pain |

Mechanism of Action: Selective COX-2 Inhibition

This compound functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. COX enzymes, existing as isoforms COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. By selectively targeting COX-2, inhibitors like this compound can exert anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

The selective inhibition of COX-2 is a critical feature for therapeutic applications, aiming to reduce inflammation and pain with an improved safety profile.

Signaling Pathways in COX-2 Mediated Inflammation

The expression of COX-2 is regulated by a complex network of signaling pathways, often activated by pro-inflammatory stimuli such as cytokines, growth factors, and tumor promoters. Key transcription factors involved in the upregulation of COX-2 include NF-κB (nuclear factor-kappa B), AP-1 (activator protein-1), and CREB (cAMP response element-binding protein).

Several upstream signaling cascades converge on these transcription factors to modulate COX-2 expression. The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are central to this process. Additionally, the PI3K/Akt signaling pathway has been shown to play a role in regulating COX-2 expression.

By inhibiting COX-2, compounds like this compound effectively block the downstream production of prostaglandins, thereby mitigating the inflammatory response.

Experimental Protocols for Evaluating COX-2 Inhibitors

While specific experimental details for this compound are not publicly documented, the following are standard, widely accepted protocols for characterizing the activity and selectivity of COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a test compound.

Objective: To determine the IC₅₀ values of the inhibitor for both COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

-

Substrate: Arachidonic acid is used as the natural substrate.

-

Assay Principle: The enzymatic activity is measured by detecting the amount of prostaglandin E₂ (PGE₂) produced, typically using an Enzyme Immunoassay (EIA) kit.

-

Procedure: a. The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution. b. Arachidonic acid is added to initiate the enzymatic reaction. c. The reaction is stopped after a defined incubation period. d. The concentration of PGE₂ is quantified using a competitive EIA.

-

Data Analysis: The percentage of inhibition at various compound concentrations is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

Cell-Based Assay for COX-2 Inhibition

This assay evaluates the inhibitor's activity in a more physiologically relevant cellular environment.

Objective: To assess the ability of the compound to inhibit COX-2 activity in intact cells.

Methodology:

-

Cell Line: A cell line that can be induced to express COX-2, such as RAW 264.7 murine macrophages or human A549 lung carcinoma cells, is used.

-

Induction of COX-2: Cells are treated with an inflammatory stimulus, typically lipopolysaccharide (LPS), to induce the expression of the COX-2 enzyme.

-

Procedure: a. Cells are seeded and allowed to adhere. b. Cells are pre-treated with various concentrations of the test compound. c. COX-2 expression is induced with LPS. d. Arachidonic acid is added to the cell culture medium. e. After incubation, the supernatant is collected, and the concentration of PGE₂ is measured by EIA.

-

Data Analysis: The IC₅₀ value is determined based on the dose-dependent inhibition of PGE₂ production.

Conclusion

This compound is a selective inhibitor of the COX-2 enzyme with a reported IC₅₀ of 14.86 μM. While detailed research on this specific molecule is not extensively available in the public domain, its classification as a COX-2 inhibitor places it within a well-studied class of anti-inflammatory agents. The technical information and standardized protocols provided in this guide offer a foundational understanding for researchers interested in the evaluation and application of this compound and other selective COX-2 inhibitors in preclinical research and drug development. Further investigation into the specific properties and performance of this compound in various experimental models is warranted to fully elucidate its therapeutic potential.

References

- 1. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Selectivity: A Technical Guide to the Structure-Activity Relationship of COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the structure-activity relationship (SAR) of selective cyclooxygenase-2 (COX-2) inhibitors. By understanding the intricate molecular interactions and structural features that confer selectivity, researchers can better design and develop novel anti-inflammatory therapeutics with improved efficacy and safety profiles. This guide provides a comprehensive overview of the key pharmacophore model, binding site interactions, and experimental methodologies used to characterize these important drugs.

The Molecular Basis of COX-2 Selectivity

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid to prostaglandins, key signaling molecules in inflammation and pain.[1][2] However, the discovery of two distinct COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the field. While COX-1 is crucial for homeostatic functions such as gastric cytoprotection and platelet aggregation, COX-2 is primarily upregulated at sites of inflammation.[3][4] This distinction laid the groundwork for the development of selective COX-2 inhibitors, often referred to as "coxibs," with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2]

The selectivity of these inhibitors is rooted in the subtle yet significant structural differences between the active sites of COX-1 and COX-2. The primary differentiator is the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. This substitution, along with other variations such as Ile434 in COX-1 to Val434 in COX-2 and His513 in COX-1 to Arg513 in COX-2, creates a larger, more accommodating hydrophobic side pocket in the COX-2 active site. This side pocket is the key to designing selective inhibitors.

The Pharmacophore Model of COX-2 Inhibitors

The archetypal selective COX-2 inhibitor is a diarylheterocycle. This structural motif generally consists of a central heterocyclic ring flanked by two aromatic rings. A critical feature for potent and selective COX-2 inhibition is the presence of a sulfonamide (-SO2NH2) or a methylsulfonyl (-SO2CH3) group on one of the phenyl rings. This polar group is able to project into and interact with the hydrophilic side pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 active site.

The key elements of the COX-2 inhibitor pharmacophore can be summarized as:

-

A central heterocyclic or carbocyclic ring system.

-

Two aromatic rings (diaryl system) attached to the central core.

-

A sulfonamide or methylsulfonyl pharmacophore on one of the aryl rings. This group is crucial for occupying the selective side pocket of the COX-2 enzyme.

The following diagram illustrates the logical relationship of the key pharmacophoric features for a selective COX-2 inhibitor.

Quantitative Structure-Activity Relationship Data

The potency and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2. The following tables summarize the in vitro inhibitory activities of several well-known selective and non-selective NSAIDs.

Table 1: In Vitro Inhibitory Activity of Selective COX-2 Inhibitors (Coxibs)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 8.3 | 0.05 | 166 |

| Rofecoxib | >50 | 0.018 | >2778 |

| Valdecoxib | 150 | 0.005 | 30000 |

| Etoricoxib | 116 | 1.1 | 106 |

| Nimesulide | >100 | 0.07 | >1428 |

| Meloxicam | 36.6 | 4.7 | 7.8 |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro Inhibitory Activity of Non-Selective NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Diclofenac | 0.611 | 0.63 | 0.97 |

| Ibuprofen | 2.9 | 1.1 | 2.64 |

| Naproxen | 8.72 | 5.15 | 1.69 |

| Aspirin | 3.57 | 29.3 | 0.12 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of COX inhibitory activity is a critical step in the drug discovery process. A variety of in vitro assays are employed to assess the potency and selectivity of candidate compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe.

Materials:

-

COX Assay Buffer

-

COX Probe (e.g., ADHP)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid

-

Human recombinant COX-1 and COX-2 enzymes

-

Test compounds and reference inhibitors (e.g., Celecoxib)

-

96-well white opaque microplate

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitor.

-

Reaction Setup: In a 96-well plate, add the test compound or vehicle (for control wells).

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the arachidonic acid solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

The following diagram outlines a typical experimental workflow for high-throughput screening of COX-2 inhibitors.

Signaling Pathway

The inhibition of COX-2 disrupts the arachidonic acid signaling cascade, thereby reducing the production of pro-inflammatory prostaglandins.

This pathway begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2. Both COX-1 and COX-2 can then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 is subsequently converted by various tissue-specific synthases into a range of prostanoids, including prostaglandins and thromboxanes, which mediate diverse physiological and pathophysiological responses. Selective COX-2 inhibitors specifically block the production of pro-inflammatory prostanoids by COX-2 without significantly affecting the homeostatic functions of COX-1.

Conclusion

The development of selective COX-2 inhibitors represents a significant advancement in anti-inflammatory therapy. A thorough understanding of the structure-activity relationships, driven by the unique structural features of the COX-2 active site, has enabled the design of drugs with improved gastrointestinal safety profiles compared to traditional NSAIDs. The diarylheterocycle scaffold with a sulfonamide or methylsulfonyl moiety remains the cornerstone of selective COX-2 inhibitor design. Continued research focusing on the subtle interactions within the enzyme's active site and the application of robust experimental and computational methodologies will undoubtedly lead to the discovery of even more refined and safer anti-inflammatory agents in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanisms of COX-2-IN-40 and its Effect on Inflammatory Pathways

Disclaimer: The compound "COX-2-IN-40" is not referenced in the currently available scientific literature. This guide has been constructed based on the well-established mechanisms of selective cyclooxygenase-2 (COX-2) inhibitors, with Celecoxib used as a representative agent. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted as a general framework for understanding the potential actions of a selective COX-2 inhibitor like this compound.

Executive Summary

This technical guide provides a comprehensive overview of the putative selective COX-2 inhibitor, this compound, and its role in modulating inflammatory pathways. By selectively targeting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins, this compound is anticipated to exert potent anti-inflammatory effects.[1][2][3] This document details the core mechanism of action, its influence on key signaling cascades such as the NF-κB and MAPK pathways, and provides quantitative data and detailed experimental protocols for the characterization of such an inhibitor. The guide is designed to be a valuable resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins (PGs) and thromboxanes.[4] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric protection and platelet aggregation, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in pathological conditions.[5]

By selectively inhibiting COX-2, this compound is expected to reduce the synthesis of pro-inflammatory prostaglandins like PGE2, thereby mitigating pain, inflammation, and fever. This selectivity is crucial for minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit COX-1.

Impact on Inflammatory Signaling Pathways

Beyond the direct inhibition of prostaglandin synthesis, selective COX-2 inhibitors can influence other critical inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on representative COX-2 inhibitors like Celecoxib have shown that they can suppress NF-κB activation. This can occur through multiple mechanisms, including the inhibition of IκBα kinase (IKK) activation, which is necessary for the release and nuclear translocation of NF-κB. By inhibiting the NF-κB pathway, this compound would likely exert a broader anti-inflammatory effect beyond the mere reduction of prostaglandins.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for regulating cellular processes such as inflammation, proliferation, and apoptosis. Some studies have indicated that selective COX-2 inhibitors can modulate MAPK signaling. For instance, Celecoxib has been shown to suppress TNF-α-induced activation of JNK and p38 MAPK. The inhibition of these pathways can contribute to the anti-inflammatory and potentially anti-proliferative effects of this compound.

Figure 2: Modulation of the MAPK signaling pathway by this compound.

Quantitative Data

The inhibitory potency and selectivity of a COX-2 inhibitor are critical parameters. These are typically quantified by determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

Table 1: Representative IC50 Values for Selective COX-2 Inhibitors

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Rofecoxib | >1000 | 0.018 | >55,555 |

| Etoricoxib | 1.1 | 0.005 | 220 |

| Valdecoxib | 30 | 0.005 | 6000 |

Data compiled from various sources for illustrative purposes. Actual values may vary depending on the assay conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This assay measures the ability of a test compound to inhibit the production of prostaglandins in human whole blood, providing a physiologically relevant assessment of COX-1 and COX-2 activity.

Methodology:

-

Blood Collection: Collect fresh human venous blood into heparinized tubes.

-

COX-2 Induction: For the COX-2 assay, incubate whole blood with lipopolysaccharide (LPS; 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression. For the COX-1 assay, use fresh, non-stimulated blood.

-

Compound Incubation: Add various concentrations of this compound (or a reference compound like Celecoxib) dissolved in a suitable vehicle (e.g., DMSO) to the blood samples. Incubate for 30-60 minutes at 37°C.

-

Prostaglandin Synthesis Stimulation:

-

COX-1: Initiate prostaglandin synthesis by adding arachidonic acid.

-

COX-2: Prostaglandin synthesis is stimulated by the endogenous substrate released during the LPS incubation.

-

-

Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., indomethacin) and centrifuging to separate the plasma.

-

Prostaglandin Measurement: Quantify the levels of a specific prostaglandin (e.g., PGE2 for COX-2 or Thromboxane B2 for COX-1) in the plasma using a validated method such as ELISA or LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Figure 3: Experimental workflow for the in vitro COX inhibition assay.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, synoviocytes) and treat them with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of various concentrations of this compound for a specified time.

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-p65, p65, p-p38, p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on protein activation.

Conclusion

While "this compound" remains a hypothetical designation, this technical guide provides a robust framework for understanding the potential multifaceted anti-inflammatory effects of a selective COX-2 inhibitor. By targeting the COX-2 enzyme and modulating key inflammatory signaling pathways such as NF-κB and MAPK, such a compound would hold significant promise for the treatment of a range of inflammatory conditions. The quantitative data and detailed experimental protocols outlined herein offer a clear path for the preclinical evaluation and characterization of novel selective COX-2 inhibitors. Further research is warranted to elucidate the precise molecular interactions and therapeutic potential of any new chemical entity in this class.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro COX-2 Inhibition Assays using Celecoxib as a Model Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins (PGs), key mediators of pain, fever, and inflammation.[1] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions, COX-2 is upregulated in response to pro-inflammatory stimuli, making it a key target for the development of anti-inflammatory therapeutics with potentially fewer gastrointestinal side effects than non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

These application notes provide detailed protocols for the in vitro evaluation of COX-2 inhibitors, using Celecoxib, a potent and selective COX-2 inhibitor, as a reference compound. The described assays are essential for the screening, characterization, and validation of novel COX-2 inhibitory molecules.

Mechanism of Action and Signaling Pathway

COX-2 is a key enzyme in the arachidonic acid metabolic pathway. Upon cellular stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of biologically active prostanoids, including Prostaglandin E2 (PGE2), which is a major contributor to inflammation and pain.[3] Selective COX-2 inhibitors like Celecoxib act by binding to the active site of the COX-2 enzyme, thereby preventing the synthesis of these pro-inflammatory prostaglandins.

Data Presentation: In Vitro Activity of Celecoxib

The following table summarizes the in vitro inhibitory activity of Celecoxib against COX-1 and COX-2. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

| Parameter | Value | Reference |

| COX-2 IC50 | 40 nM | [4] |

| 91 nM (in human dermal fibroblasts) | [5] | |

| 0.06 µM | ||

| COX-1 IC50 | 15 µM | |

| 2800 nM (in human lymphoma cells) | ||

| Selectivity Index (COX-1/COX-2) | ~30 | |

| ~375 (based on 15 µM / 40 nM) |

Experimental Protocols

Biochemical Assay: Fluorometric COX-2 Inhibitor Screening

This high-throughput assay measures the peroxidase activity of recombinant human COX-2.

Workflow Diagram:

Materials:

-

Recombinant Human COX-2 Enzyme

-

COX Assay Buffer

-

Fluorometric Probe (e.g., AMPLEX Red)

-

Arachidonic Acid

-

Celecoxib (or other test compounds)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions. Dilute Celecoxib to a range of concentrations in assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Recombinant COX-2 enzyme

-

Fluorometric probe

-

Celecoxib solution (or vehicle control)

-

-

Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percentage of inhibition for each concentration of Celecoxib compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Celecoxib concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Assay: Prostaglandin E2 (PGE2) Immunoassay

This assay measures the production of PGE2 in a cellular context, providing more physiologically relevant data.

Materials:

-

RAW 264.7 murine macrophage cell line (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Celecoxib (or other test compounds)

-

PGE2 ELISA Kit

-

24-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of Celecoxib for 1-2 hours.

-

Induction of COX-2 Expression: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol.

-

Data Analysis:

-

Generate a standard curve using the provided PGE2 standards.

-

Determine the concentration of PGE2 in each sample from the standard curve.

-

Calculate the percentage of inhibition of PGE2 production for each concentration of Celecoxib compared to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the Celecoxib concentration.

-

COX-1/COX-2 Selectivity Assay

To determine the selectivity of an inhibitor, its activity against both COX-1 and COX-2 isoforms must be assessed. This can be achieved by running parallel biochemical assays as described in Protocol 1, using recombinant COX-1 and COX-2 enzymes. The IC50 values obtained for each isoform are then used to calculate the selectivity index (IC50 COX-1 / IC50 COX-2). A higher selectivity index indicates greater selectivity for COX-2.

Conclusion

The in vitro assays described provide a robust framework for the identification and characterization of novel COX-2 inhibitors. By utilizing a well-characterized reference compound such as Celecoxib, researchers can validate their assay systems and reliably evaluate the potency and selectivity of new chemical entities. These studies are a critical first step in the drug discovery and development process for new anti-inflammatory agents.

References

- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Selective COX-2 Inhibitor (Exemplified by COX-2-IN-40) in Animal Models of Inflammatory Pain

Disclaimer: No specific in vivo studies for a compound designated "COX-2-IN-40" were found in the public domain. The following application notes and protocols are representative examples based on preclinical research of other selective cyclooxygenase-2 (COX-2) inhibitors and are intended to serve as a guide for researchers in the field of pain and inflammation.

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that is significantly upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2][3] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target COX-2, thereby reducing pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2][4] These agents have demonstrated analgesic and anti-inflammatory efficacy in various animal models of pain.

This document provides exemplary data and detailed protocols for the in vivo evaluation of a selective COX-2 inhibitor, herein referred to as this compound, in a common animal model of inflammatory pain.

Mechanism of Action in Pain Signaling

COX-2 inhibitors exert their analgesic effects by blocking the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins (e.g., PGE2). In inflammatory states, elevated levels of prostaglandins sensitize peripheral nociceptors, lowering their activation threshold and leading to hyperalgesia (an exaggerated response to noxious stimuli) and allodynia (pain resulting from a normally non-painful stimulus). By inhibiting prostaglandin synthesis at the site of inflammation and within the central nervous system, selective COX-2 inhibitors can effectively attenuate this sensitization and reduce pain perception.

Figure 1: Simplified signaling pathway of COX-2 inhibition in pain and inflammation.

Data Presentation: Efficacy in a Rodent Model of Inflammatory Pain

The following tables summarize hypothetical quantitative data from a study evaluating the efficacy of this compound in the carrageenan-induced paw edema model in rats, a standard model for assessing the anti-inflammatory and analgesic effects of novel compounds.

Table 1: Effect of Oral this compound on Paw Withdrawal Latency (Thermal Hyperalgesia)

| Treatment Group | Dose (mg/kg) | N | Paw Withdrawal Latency (seconds) at 3h post-carrageenan (Mean ± SEM) | % Reversal of Hyperalgesia |

| Vehicle (0.5% CMC) | - | 10 | 4.5 ± 0.3 | 0% |

| This compound | 3 | 10 | 7.8 ± 0.5 | 44% |

| This compound | 10 | 10 | 11.2 ± 0.7 | 89% |

| This compound | 30 | 10 | 14.5 ± 0.9 | 133% (Hypoalgesia) |

| Celecoxib (Reference) | 30 | 10 | 12.1 ± 0.6** | 101% |

| Naive (No Carrageenan) | - | 10 | 12.0 ± 0.4 | - |

| p<0.05, **p<0.01 vs. Vehicle group |

Table 2: Effect of Oral this compound on Paw Volume (Edema)

| Treatment Group | Dose (mg/kg) | N | Increase in Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | % Inhibition of Edema |

| Vehicle (0.5% CMC) | - | 10 | 0.85 ± 0.06 | 0% |

| This compound | 3 | 10 | 0.68 ± 0.05 | 20.0% |

| This compound | 10 | 10 | 0.45 ± 0.04 | 47.1% |

| This compound | 30 | 10 | 0.22 ± 0.03 | 74.1% |

| Celecoxib (Reference) | 30 | 10 | 0.31 ± 0.04 | 63.5% |

| p<0.05, **p<0.01 vs. Vehicle group |

Experimental Protocols

The following is a detailed protocol for the carrageenan-induced inflammatory pain model in rats.

Protocol 1: Carrageenan-Induced Inflammatory Pain in Rats

1. Objective: To assess the anti-inflammatory and anti-hyperalgesic effects of a test compound (this compound) following the induction of localized inflammation.

2. Animals:

-

Species: Male Sprague-Dawley rats

-

Weight: 180-220 g

-

Acclimation: Animals should be acclimated to the housing facility for at least 5-7 days before the experiment and handled daily to minimize stress. They should have free access to food and water.

3. Materials:

-

This compound and reference compound (e.g., Celecoxib)

-

Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water

-

Carrageenan (Lambda, Type IV): 1% w/v solution in sterile 0.9% saline

-

Plethysmometer (for edema measurement)

-

Plantar test apparatus (for thermal hyperalgesia)

-

Oral gavage needles

-

Syringes (1 mL) with 27-gauge needles

4. Experimental Workflow:

Figure 2: Experimental workflow for the carrageenan-induced pain model.

5. Procedure:

-

Baseline Measurements (t = -1 hour):

-

Measure the basal paw volume of the right hind paw of each rat using a plethysmometer.

-

Assess the baseline paw withdrawal latency to a thermal stimulus using a plantar test apparatus. Allow the animals to acclimate to the testing environment for 15-20 minutes before testing. The average of three readings is taken as the baseline.

-

-

Drug Administration (t = -1 hour):

-

Randomly assign animals to treatment groups (Vehicle, this compound at various doses, Reference Drug).

-

Administer the test compound or vehicle via oral gavage (p.o.) at a volume of 5 mL/kg.

-

-

Induction of Inflammation (t = 0):

-

One hour after drug administration, inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw of each rat.

-

-

Post-Carrageenan Measurements:

-

At specified time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection, measure the paw volume (edema) and the paw withdrawal latency (thermal hyperalgesia) of the inflamed paw.

-

6. Data Analysis:

-

Paw Volume (Edema): The increase in paw volume is calculated by subtracting the baseline volume from the post-treatment volume. The percentage inhibition of edema is calculated as: [(VC - VT) / VC] x 100 where VC is the mean increase in paw volume in the vehicle control group and VT is the mean increase in paw volume in the drug-treated group.

-

Paw Withdrawal Latency (Hyperalgesia): The reversal of hyperalgesia is calculated to assess the analgesic effect. Data can be presented as the raw latency times or as the area under the curve (AUC) over the time course of the experiment.

7. Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) and with the aim of minimizing animal suffering. The number of animals used should be the minimum required to obtain statistically significant results.

References

Application Notes and Protocols for the Use of COX-2-IN-40 in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Cyclooxygenase-2 (COX-2), an inducible enzyme, is a key player in the inflammatory cascade, catalyzing the production of prostaglandins that mediate inflammatory responses in the central nervous system (CNS).[1][2][3] Consequently, selective inhibition of COX-2 has emerged as a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects.[4][5]

These application notes provide a comprehensive guide for the use of a representative selective COX-2 inhibitor, referred to herein as COX-2-IN-40, in neuroinflammation research. As specific public information on a compound named "this compound" is unavailable, this document leverages the extensive research conducted on the well-characterized and widely used selective COX-2 inhibitor, celecoxib, as a practical surrogate. Researchers should consider these protocols as a starting point and may need to optimize them for their specific experimental needs and for the particular characteristics of their chosen COX-2 inhibitor.

Mechanism of Action: The COX-2 Signaling Pathway

COX-2 is typically expressed at low levels in the brain but is rapidly upregulated in response to inflammatory stimuli such as lipopolysaccharide (LPS), cytokines, and excitotoxicity. Upon induction, COX-2 converts arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized to various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). PGE2 can then act on its receptors on neurons and glial cells, leading to a cascade of downstream effects including increased production of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), enhanced glutamate excitotoxicity, and neuronal cell death. Selective COX-2 inhibitors like this compound act by specifically blocking the active site of the COX-2 enzyme, thereby preventing the synthesis of these pro-inflammatory prostaglandins and attenuating the neuroinflammatory response.

Figure 1: Simplified signaling pathway of COX-2 in neuroinflammation and the inhibitory action of this compound.

Data Presentation: Efficacy of a Representative COX-2 Inhibitor (Celecoxib)

The following tables summarize the quantitative effects of celecoxib in various in vitro and in vivo models of neuroinflammation.

Table 1: In Vitro Efficacy of Celecoxib in Microglial Cells

| Model System | Treatment | Outcome Measure | Result | Reference |

| LPS-stimulated BV2 microglia | Celecoxib (10 µM, 20 µM) | IL-6 mRNA expression | Dose-dependent decrease | |

| LPS-stimulated BV2 microglia | Celecoxib (10 µM, 20 µM) | TNF-α mRNA expression | Dose-dependent decrease | |

| LPS-stimulated BV2 microglia | Celecoxib (10 µM, 20 µM) | IL-1β mRNA expression | Dose-dependent decrease | |

| PrP90-231-treated N9 microglia | Celecoxib | Nitric Oxide (NO) secretion | Significant reversion | |

| PrP90-231-treated N9 microglia | Celecoxib | PGE2 secretion | Significant reversion |

Table 2: In Vivo Efficacy of Celecoxib in Rodent Models of Neuroinflammation

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| LPS-induced neuroinflammation in mice | Celecoxib | Brain IL-1β protein levels | Increased | |

| LPS-induced neuroinflammation in mice | Celecoxib | Brain NADPH oxidase subunit p67phox | Increased | |

| Traumatic brain injury in rats | Celecoxib | Brain IL-1β levels | Significant decrease | |

| Traumatic brain injury in rats | Serum IL-1β levels | Significant decrease | ||

| FeCl2-induced epilepsy in rats | Celecoxib (20 mg/kg) | Brain COX-2 expression | Decreased | |

| FeCl2-induced epilepsy in rats | Celecoxib (20 mg/kg) | Brain IL-1β expression | Decreased | |

| FeCl2-induced epilepsy in rats | Celecoxib (20 mg/kg) | Brain TNF-α expression | Decreased | |

| Systemic LPS in neonatal rats | Celecoxib (20 mg/kg) | Brain IL-1β concentration | Attenuated increase | |

| Systemic LPS in neonatal rats | Celecoxib (20 mg/kg) | Brain TNF-α concentration | Attenuated increase |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in neuroinflammation research.

Protocol 1: In Vitro Anti-Neuroinflammatory Activity in Microglial Cells

This protocol details the procedure to evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Figure 2: Experimental workflow for in vitro analysis of this compound.

Materials:

-

Microglial cell line (e.g., BV2) or primary microglia

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

This compound

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

Reagents for analysis (ELISA kits, Griess reagent, protein lysis buffer, RNA extraction kit, etc.)

Procedure:

-

Cell Culture: Plate microglial cells in a 24-well or 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group without LPS stimulation.

-

Incubation: Incubate the cells for 24 hours.

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant and store at -80°C for analysis of secreted factors like PGE2, cytokines (IL-6, TNF-α), and nitric oxide.

-

Cell Lysates: Wash the cells with cold PBS and then lyse them with an appropriate buffer for protein (Western blot) or RNA (RT-qPCR) analysis.

-

-

Analysis:

-

PGE2 and Cytokine Measurement: Use commercially available ELISA kits to quantify the levels of PGE2, IL-6, and TNF-α in the supernatant according to the manufacturer's instructions.

-

Nitric Oxide Measurement: Determine the concentration of nitrite, a stable product of nitric oxide, in the supernatant using the Griess assay.

-

Western Blot: Analyze the expression levels of COX-2 and inducible nitric oxide synthase (iNOS) in the cell lysates.

-

RT-qPCR: Measure the mRNA expression levels of inflammatory genes (e.g., Ptgs2, Il6, Tnf, Nos2) in the cell lysates.

-

Protocol 2: In Vivo Anti-Neuroinflammatory Activity in a Rodent Model

This protocol describes the use of a systemic LPS injection model in rodents to assess the in vivo efficacy of this compound.

Figure 3: Experimental workflow for in vivo evaluation of this compound.

Materials:

-

Rodents (e.g., C57BL/6 mice or Wistar rats)

-

This compound

-

Lipopolysaccharide (LPS)

-

Vehicle for drug administration (e.g., saline, DMSO)

-

Anesthetics and euthanasia agents

-

Surgical tools for tissue collection

-

Reagents for tissue processing and analysis

Procedure:

-

Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

-

Drug Administration: Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection, oral gavage). The dose and frequency will need to be optimized. For celecoxib, doses in the range of 10-20 mg/kg have been used.

-

Induction of Neuroinflammation: After a suitable pre-treatment period (e.g., 30-60 minutes), induce systemic inflammation by injecting LPS intraperitoneally (e.g., 1-5 mg/kg).

-

Monitoring: Observe the animals for signs of sickness behavior.

-